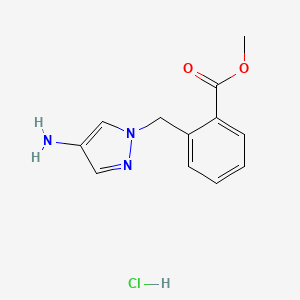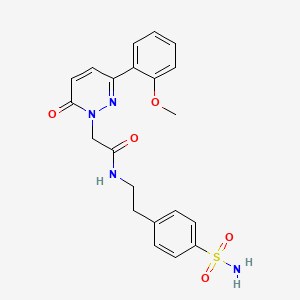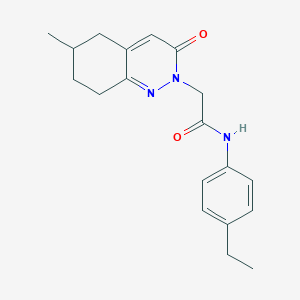
2-Methoxy-2,4,4-trimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2,4,4-trimethylpentane, also known as Methyl 1,1,3,3-tetramethylbutyl ether and Methyl tert-octyl ether, is an organic compound with the molecular formula C9H20O . It has a molecular weight of 144.2545 .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.2545 . The enthalpy of vaporization is 45.3 kJ/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Gasoline Additive and Environmental Impact
2-Methoxy-2,4,4-trimethylpentane (TOME) has potential use as a tertiary ether gasoline additive. It can be produced through the etherification of diisobutylene with methanol. Studies have shown its effectiveness in increasing the octane number and reducing carbon monoxide emissions. Physical properties of systems containing water, methanol, and TOME, such as liquid density, excess enthalpies, and liquid-liquid equilibrium (LLE), have been explored to understand its production process and environmental impact (Mardani, Uusi-Kyyny, & Alopaeus, 2015).
Process Configurations for Production
Various process configurations for TOME's production have been compared. TOME is synthesized by reacting methanol with a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The reaction equilibria and kinetics have been studied, revealing that reactive distillation offers a more economical and efficient production process compared to other methods (Rihko-Struckmann et al., 2004).
Micro-Scale Production
The production process of TOME has also been investigated on a micro-scale. This approach significantly reduces operating costs and improves safety compared to conventional pilot plants. The process involves the main reaction of diisobutylene with methanol to produce TOME and a side reaction producing dimethyl ether and water. This research contributes to the development of more efficient and safer production methods for TOME (Mardani, Uusi-Kyyny, & Alopaeus, 2017).
Vapor-Liquid Equilibrium Studies
Vapor-liquid equilibrium data for systems involving methanol and TOME have been measured to understand their interactions and phase behaviors. This research is crucial for refining the production processes and understanding the environmental behavior of TOME (Uusi-Kyyny et al., 2001).
Safety and Hazards
While specific safety and hazard information for 2-Methoxy-2,4,4-trimethylpentane is not available, similar compounds such as 2,2,4-Trimethylpentane are known to be highly flammable and may be fatal if swallowed and enters airways. They can cause skin irritation and may cause drowsiness or dizziness .
Eigenschaften
IUPAC Name |
2-methoxy-2,4,4-trimethylpentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2,3)7-9(4,5)10-6/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZVAPMTXDXWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319426 |
Source


|
| Record name | 2-Methoxy-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62108-41-2 |
Source


|
| Record name | 2-Methoxy-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)


![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)


![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)



